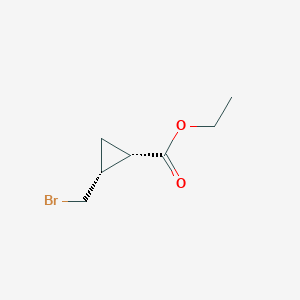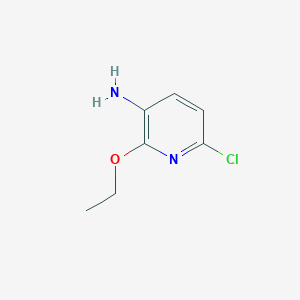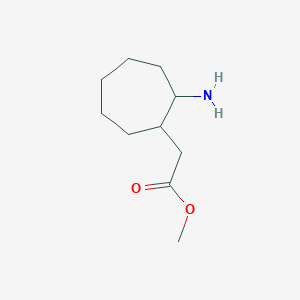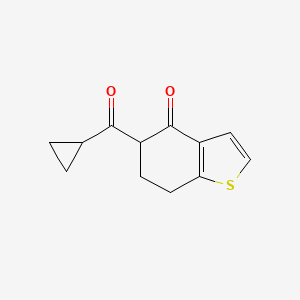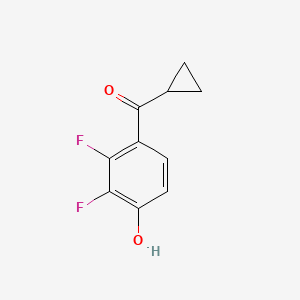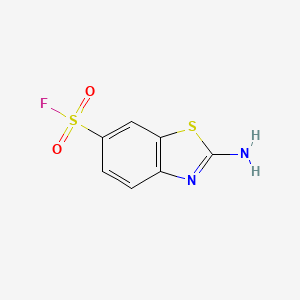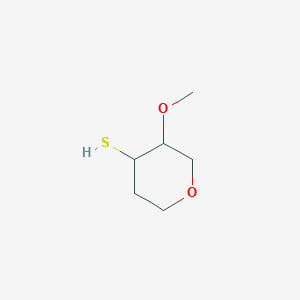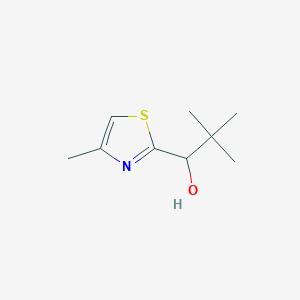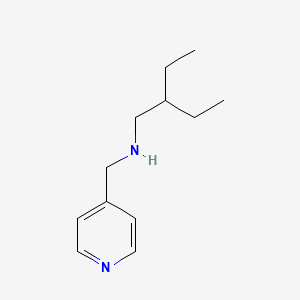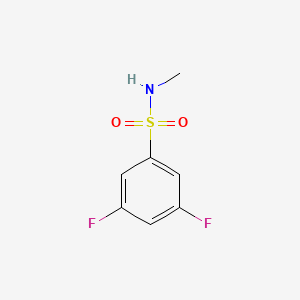![molecular formula C7H10ClN3S B13297999 5-Chloro-N-[2-(methylsulfanyl)ethyl]pyrazin-2-amine](/img/structure/B13297999.png)
5-Chloro-N-[2-(methylsulfanyl)ethyl]pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-[2-(methylsulfanyl)ethyl]pyrazin-2-amine is a chemical compound with the molecular formula C7H10ClN3S and a molecular weight of 203.69 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a pyrazine ring substituted with a chloro group and an amine group linked to a methylsulfanyl ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(methylsulfanyl)ethyl]pyrazin-2-amine typically involves the reaction of 5-chloropyrazine-2-amine with 2-(methylsulfanyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[2-(methylsulfanyl)ethyl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
5-Chloro-N-[2-(methylsulfanyl)ethyl]pyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[2-(methylsulfanyl)ethyl]pyrazin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazine ring and functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylsulfanyl)-N-(2,4,6-trichlorophenyl)benzamide: Similar in having a chloro and methylsulfanyl group but differs in the benzamide structure.
5-Chloro-2-(methylsulfanyl)benzoic acid: Shares the chloro and methylsulfanyl groups but has a benzoic acid structure.
Uniqueness
5-Chloro-N-[2-(methylsulfanyl)ethyl]pyrazin-2-amine is unique due to its pyrazine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern allows for unique interactions with molecular targets, making it valuable for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H10ClN3S |
|---|---|
Molecular Weight |
203.69 g/mol |
IUPAC Name |
5-chloro-N-(2-methylsulfanylethyl)pyrazin-2-amine |
InChI |
InChI=1S/C7H10ClN3S/c1-12-3-2-9-7-5-10-6(8)4-11-7/h4-5H,2-3H2,1H3,(H,9,11) |
InChI Key |
HQTXZWFWGPODFL-UHFFFAOYSA-N |
Canonical SMILES |
CSCCNC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13297916.png)
